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molecular formula C11H22O3 B8517680 Octyl 2-methoxyacetate CAS No. 29267-10-5

Octyl 2-methoxyacetate

Cat. No. B8517680
M. Wt: 202.29 g/mol
InChI Key: ISJIUHNRFYBWCC-UHFFFAOYSA-N
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Patent
US06143920

Procedure details

537.2 g (4.95 mol) of methyl chloroacetate are initially introduced and stirred at 25° C. 936.4 g (5.2 mol) of 30% strength sodium methoxide solution are added dropwise in the course of 2.5 h such that a reaction temperature of 65° is not exceeded. After the addition, stirring is continued at reflux temperature for a further 3 h. 511.9 g of methanol are then removed from the reaction mixture by distillation. 1,289.3 g (9.9 mol) of n-octanol are added to the residue and the mixture is heated under reflux. In the course of this, methanol is removed through a 0.5 m long Multifil column at a reflux ratio of approximately 1:1 (303.5 g of distillate), the bottom temperature rising to 210° C. during the removal. After 6.5 h, the conversion of the methyl methoxyacetate to the n-octyl methoxyacetate is >98%. The reaction mixture is fractionated through a 0.5 m long Multifil column. Initially, n-octanol and methyl methoxyacetate are distilled off n-Octyl methoxyacetate (740.0 g, yield 74%) is then obtained as a main fraction with a purity >99%, a chlorine content of 10 ppm and a water content of <0.05%.
Quantity
537.2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
289.3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCC(OC)=O.C[O-].[Na+].[CH3:10][O:11][CH2:12][C:13]([O:15][CH3:16])=[O:14].[CH2:17](O)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]C>>[CH3:10][O:11][CH2:12][C:13]([O:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
537.2 g
Type
reactant
Smiles
ClCC(=O)OC
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)O
Step Four
Name
Quantity
289.3 g
Type
reactant
Smiles
C(CCCCCCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for a further 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
511.9 g of methanol are then removed from the reaction mixture by distillation
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
In the course of this, methanol is removed through a 0.5 m long Multifil column at a reflux ratio of approximately 1:1 (303.5 g of distillate)
CUSTOM
Type
CUSTOM
Details
the bottom temperature rising to 210° C. during the removal

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
COCC(=O)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 740 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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